2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide
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Overview
Description
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a hydroxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form a carbonyl group, or reduced to form an ethyl group.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide: Similar structure but with the fluorine atom at the 5 position.
2-Bromo-6-chloro-N-(2-hydroxyethyl)benzamide: Chlorine replaces fluorine.
2-Bromo-6-fluoro-N-(2-methoxyethyl)benzamide: Methoxyethyl group instead of hydroxyethyl.
Uniqueness
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The hydroxyethyl group also provides distinct properties compared to other similar compounds, such as increased solubility in aqueous environments.
Properties
IUPAC Name |
2-bromo-6-fluoro-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-3-7(11)8(6)9(14)12-4-5-13/h1-3,13H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXBJXNSQFILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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